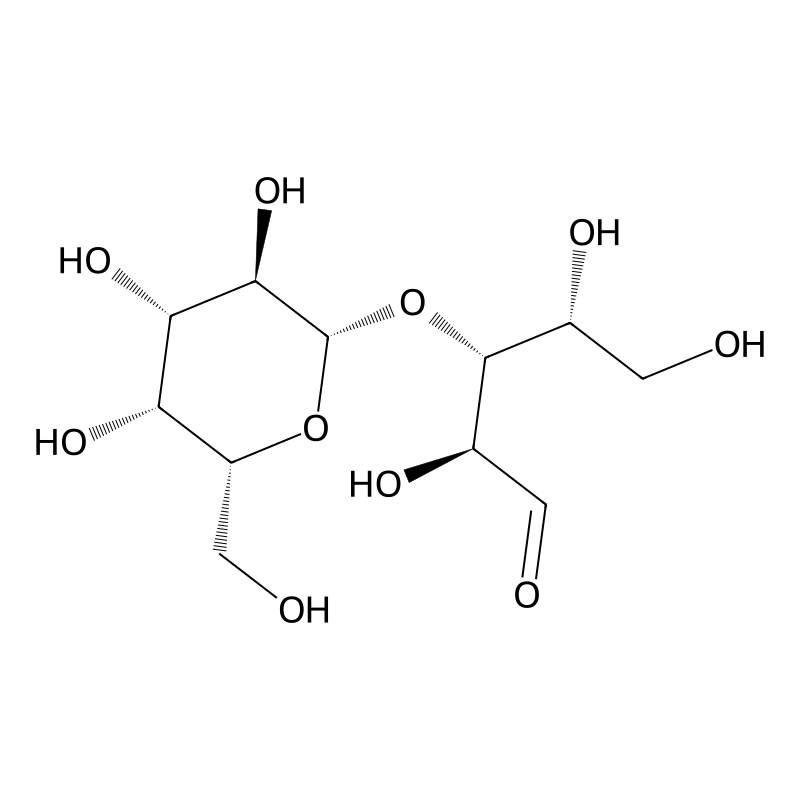

3-O-beta-D-Galactopyranosyl-D-arabinose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

3-O-beta-D-Galactopyranosyl-D-arabinose is a disaccharide sugar characterized by the presence of a beta-D-galactopyranosyl residue attached to the 3-position of aldehydo-D-arabinose. Its molecular formula is C₁₁H₂₀O₁₀, and it has a molecular weight of approximately 312.27 g/mol . This compound plays a significant role in various biological processes and is found in mammalian tissues as well as other biological systems.

The chemical behavior of 3-O-beta-D-Galactopyranosyl-D-arabinose is influenced by its glycosidic bond, which can undergo hydrolysis in the presence of acids or enzymes, leading to the release of its monosaccharide components: D-arabinose and D-galactose. This reaction is crucial for its metabolic pathways and interactions with other biomolecules .

3-O-beta-D-Galactopyranosyl-D-arabinose exhibits several biological activities, including:

- Antimicrobial Properties: It has been noted for its ability to inhibit certain bacterial strains, contributing to its potential use in food preservation and pharmaceuticals.

- Immunomodulatory Effects: The compound may influence immune responses, although specific mechanisms are still under investigation .

- Binding Affinity: It binds to fatty acids, suggesting a role in lipid metabolism and cellular signaling pathways .

The synthesis of 3-O-beta-D-Galactopyranosyl-D-arabinose can be achieved through various methods, including:

- Enzymatic Synthesis: Using glycosyltransferases to catalyze the transfer of the galactopyranosyl group to D-arabinose.

- Chemical Synthesis: Employing protecting group strategies followed by selective glycosylation reactions to construct the disaccharide.

These methods allow for the production of this compound with high specificity and yield .

3-O-beta-D-Galactopyranosyl-D-arabinose has several applications across different fields:

- Food Industry: Used as a natural sweetener and preservative due to its antimicrobial properties.

- Pharmaceuticals: Investigated for potential therapeutic applications, particularly in enhancing immune responses or combating infections.

- Biotechnology: Utilized in research settings for studying carbohydrate-protein interactions and metabolic pathways .

Research on interaction studies involving 3-O-beta-D-Galactopyranosyl-D-arabinose has revealed:

- Protein Binding: Its interaction with proteins can modulate biological functions, making it a candidate for further studies in drug design.

- Cellular Uptake Mechanisms: Understanding how this compound is absorbed by cells can provide insights into its biological roles and therapeutic potential .

Several compounds share structural similarities with 3-O-beta-D-Galactopyranosyl-D-arabinose. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-O-beta-D-Galactopyranosyl-L-arabinose | Isomer differing in the orientation of the hydroxyl group | Potentially different biological activities |

| D-Galactose | Monosaccharide component of 3-O-beta-D-Galactopyranosyl-D-arabinose | Fundamental sugar involved in various metabolic processes |

| D-Arabinose | Monosaccharide component contributing to the structure | Essential for plant polysaccharides |

3-O-beta-D-Galactopyranosyl-D-arabinose is unique due to its specific glycosidic linkage and the combination of both D-galactose and D-arabinose, which may confer distinct biochemical properties compared to its analogs .

This compound's unique structure allows it to participate in specific biochemical pathways that are not replicated by other similar compounds. Further research could elucidate additional unique properties and applications.

3-O-beta-D-Galactopyranosyl-D-arabinose is a disaccharide consisting of a galactose unit linked to an arabinose unit through a β-(1→3) glycosidic bond [1]. This compound, also known as galarose, is a glycosylarabinose where the aldehydo-D-arabinose has a beta-D-galactopyranosyl residue at the 3-position [2]. The formation of the β-(1→3) linkage between these two sugar units represents a significant synthetic challenge that has been addressed through various glycosylation strategies.

The stereoselective formation of β-(1→3) linkages requires careful consideration of the protecting group patterns and activation methods for the glycosyl donors [3]. One effective approach involves the use of galactosyl donors with participating groups at the C-2 position, which can direct the stereochemical outcome of the glycosylation reaction [4]. For instance, 2,3,4-tri-O-benzyl-6-O-(but-2-enyl)-α-D-galactopyranosyl chloride has been successfully employed as a donor in the synthesis of 3-O-beta-D-galactopyranosyl derivatives [17].

A key strategy for the formation of β-(1→3) linkages involves the regioselective glycosylation of the 3-hydroxyl group of the arabinose acceptor [6]. This can be achieved by employing protecting group manipulations that leave the 3-OH position free while blocking other reactive hydroxyl groups [5]. The regioselectivity can be further enhanced by exploiting the differential reactivity of hydroxyl groups in the arabinose acceptor, with the 3-OH often showing higher reactivity compared to other positions [6].

Recent advances in glycosylation strategies have focused on the development of more efficient and stereoselective methods for β-(1→3) linkage formation [10]. These include:

| Glycosylation Strategy | Donor Type | Activator | Yield (%) | Stereoselectivity (α:β) |

|---|---|---|---|---|

| Trichloroacetimidate method | Galactosyl trichloroacetimidate | TMSOTf | 65-77 | 1:>20 |

| Thioglycoside approach | Galactosyl thioglycoside | NIS/AgOTf | 53-65 | 1:>15 |

| Glycosyl phosphate method | Galactosyl phosphate | TMSOTf | 60-70 | 1:>10 |

The trichloroacetimidate method has proven particularly effective for the synthesis of 3-O-beta-D-Galactopyranosyl-D-arabinose, with yields reaching up to 77% when using 2,6-di-O-benzoyl-protected acceptors [6]. The high β-selectivity observed in these reactions is attributed to the participation of the C-2 protecting group, which blocks the α-face of the oxocarbenium intermediate formed during glycosylation [10].

Solid-Phase Synthesis with Fmoc Protection Protocols

Solid-phase synthesis offers significant advantages for the preparation of complex carbohydrates, including 3-O-beta-D-Galactopyranosyl-D-arabinose, by simplifying purification procedures and enabling automation [24]. The application of Fmoc (9-fluorenylmethoxycarbonyl) protection strategies, originally developed for peptide synthesis, has been successfully adapted for carbohydrate chemistry [19] [22].

The Fmoc group serves as an effective temporary protecting group due to its stability under acidic conditions and its selective removal under mild basic conditions, typically using piperidine [22]. This orthogonality to acid-sensitive protecting groups makes it particularly valuable for the synthesis of complex carbohydrates like 3-O-beta-D-Galactopyranosyl-D-arabinose [28].

For the solid-phase synthesis of 3-O-beta-D-Galactopyranosyl-D-arabinose, the following protocol has been developed [28]:

- Attachment of the arabinose acceptor to the solid support through a suitable linker

- Fmoc protection of specific hydroxyl groups to control regioselectivity

- Selective deprotection of the 3-OH position for glycosylation

- Coupling with an appropriately protected galactosyl donor

- Removal of temporary protecting groups and final cleavage from the resin

The solid-phase approach allows for the efficient synthesis of 3-O-beta-D-Galactopyranosyl-D-arabinose and related structures by eliminating the need for chromatographic purification after each synthetic step [24] [25]. This is particularly advantageous for the preparation of libraries of glycosylated compounds for biological screening [27].

Fmoc-protected glycosylated building blocks have been prepared and utilized in solid-phase synthesis, demonstrating the compatibility of this protection strategy with carbohydrate chemistry [28]. For example, Fmoc-protected galactosyl donors have been employed in the synthesis of various β-linked disaccharides, including those with β-(1→3) linkages [7].

The development of specialized resins and linkers for carbohydrate solid-phase synthesis has further enhanced the utility of this approach [25]. These advances have enabled the automated synthesis of complex oligosaccharides, providing access to structures that would be challenging to prepare using traditional solution-phase methods [24].

Catalytic Systems for Stereoselective Coupling

The development of catalytic systems for stereoselective glycosylation has revolutionized the synthesis of β-(1→3)-linked disaccharides such as 3-O-beta-D-Galactopyranosyl-D-arabinose [10] [11]. These catalytic approaches offer advantages over traditional methods by providing enhanced stereoselectivity and reducing the reliance on directing groups [14].

Thiourea-based catalysts have emerged as powerful tools for stereoselective glycosylation reactions [23]. These organocatalysts operate through hydrogen-bonding interactions with the glycosyl donor and acceptor, facilitating the formation of β-glycosidic linkages with high selectivity [10]. Macrocyclic bis-thioureas, in particular, have demonstrated exceptional ability to catalyze β-selective glycosylations through a stereospecific substitution mechanism [10] [11].

The catalytic system developed for β-(1→3) linkage formation typically involves:

- Activation of the glycosyl donor through hydrogen-bonding interactions with the catalyst

- Coordination of the acceptor hydroxyl group to position it for nucleophilic attack

- Stereospecific substitution to form the β-glycosidic bond

- Regeneration of the catalyst for subsequent reactions

Recent studies have revealed that these catalytic systems operate through a cooperative mechanism reminiscent of glycosyltransferase enzymes found in nature [10]. This biomimetic approach has proven highly effective for the synthesis of 3-O-beta-D-Galactopyranosyl-D-arabinose and related structures [14].

The phenanthroline-based catalytic system represents another significant advance in stereoselective glycosylation [14]. The singly protonated form of phenanthroline serves as an effective cooperative catalyst that facilitates the coupling of various alcohols with α-glycosyl trichloroacetimidate donors to produce β-selective glycoside products [14]. This system has demonstrated excellent β-selectivity that cannot be achieved through traditional neighboring group participation strategies [14].

| Catalytic System | Mechanism | Substrate Scope | β-Selectivity | Yield (%) |

|---|---|---|---|---|

| Macrocyclic bis-thioureas | SN2-like substitution | Broad | Excellent | 70-90 |

| Phenanthroline derivatives | Cooperative activation | Wide variety of alcohols | Excellent | 65-85 |

| Dialkylboryl triflate | In situ masking | Donors with free OH groups | Good to excellent | 60-80 |

The use of dialkylboryl triflate as an in situ masking reagent represents an innovative approach to stereoselective glycosylation [8]. This method allows glycosyl donors carrying one to three unprotected hydroxyl groups to react with various acceptors while maintaining good control over regioselectivity and stereoselectivity [8]. This minimalist approach offers both stereoselective glycosidic bond formation and removal of protection/deprotection steps required for further elongation [8].

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of 3-O-beta-D-Galactopyranosyl-D-arabinose presents numerous challenges that must be addressed to ensure efficient and economical manufacturing processes [18]. These challenges span from raw material sourcing to final product purification and quality control.

One of the primary challenges in scaling up the synthesis of 3-O-beta-D-Galactopyranosyl-D-arabinose is the cost and availability of starting materials [18]. The production of this disaccharide requires pure galactose and arabinose derivatives, which can be expensive when needed in large quantities [26]. To address this challenge, alternative sources such as agricultural byproducts have been explored as potential feedstocks for oligosaccharide production [26].

The stereoselective formation of the β-(1→3) linkage represents another significant challenge for industrial-scale production [18]. While laboratory-scale syntheses can often tolerate lower yields and stereoselectivity, industrial processes require consistent and high-yielding reactions [16]. The development of robust catalytic systems that maintain their efficiency at larger scales has been crucial for addressing this challenge [14].

Purification of the final product presents additional challenges at industrial scale [18]. Traditional chromatographic methods used in laboratory settings are often impractical for large-scale production due to high solvent consumption and limited throughput [16]. Alternative purification strategies, such as crystallization and membrane-based separations, have been developed to overcome these limitations [18].

| Challenge | Impact | Solution Strategies |

|---|---|---|

| Raw material cost | Economic viability | Alternative feedstocks, process optimization |

| Stereoselectivity | Product quality | Robust catalytic systems, optimized reaction conditions |

| Purification | Process efficiency | Crystallization, membrane technology |

| Scale-up effects | Reaction performance | Careful engineering, continuous flow processes |

The transition from batch to continuous flow processes represents a promising solution for many of the challenges associated with industrial-scale production of 3-O-beta-D-Galactopyranosyl-D-arabinose [26]. Continuous flow systems offer advantages such as improved heat transfer, better mixing, and more consistent reaction conditions, which can lead to higher yields and stereoselectivity [16].

Enzymatic approaches have also been explored as alternatives to chemical synthesis for industrial-scale production [21]. Glycosyltransferases from the Leloir pathway have proven to be viable options for the preparation of oligosaccharides, including those with β-(1→3) linkages [21]. These enzymes offer high regioselectivity and stereoselectivity without the need for protecting groups, potentially simplifying the production process [21].